molecular formula C6H6F3N3 B14046639 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine CAS No. 1965309-50-5

1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine

Katalognummer: B14046639
CAS-Nummer: 1965309-50-5
Molekulargewicht: 179.14 g/mol
InChI-Schlüssel: SWCUZBYESAPCDH-DICFDUPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is a synthetic compound characterized by the presence of deuterium atoms and a trifluoromethyl group attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine typically involves the introduction of deuterium atoms and the trifluoromethyl group into the pyrimidine ring. Common synthetic routes may include:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms and trifluoromethyl group may influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-ethylamine: Similar structure with an ethyl group instead of a methyl group.

    1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-propylamine: Similar structure with a propyl group instead of a methyl group.

Uniqueness

1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is unique due to the presence of deuterium atoms and the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to non-deuterated analogs.

Eigenschaften

CAS-Nummer

1965309-50-5

Molekularformel

C6H6F3N3

Molekulargewicht

179.14 g/mol

IUPAC-Name

dideuterio-[4-(trifluoromethyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H,1,10H2/i1D2

InChI-Schlüssel

SWCUZBYESAPCDH-DICFDUPASA-N

Isomerische SMILES

[2H]C([2H])(C1=CN=CN=C1C(F)(F)F)N

Kanonische SMILES

C1=C(C(=NC=N1)C(F)(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.